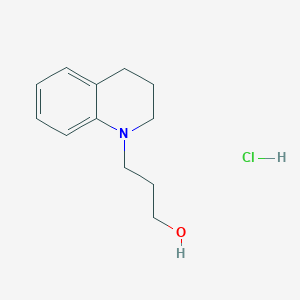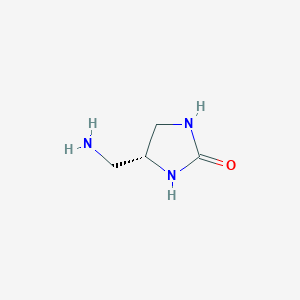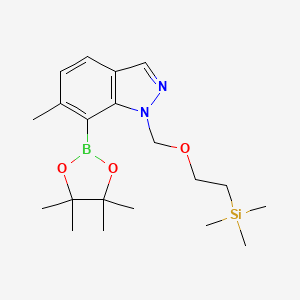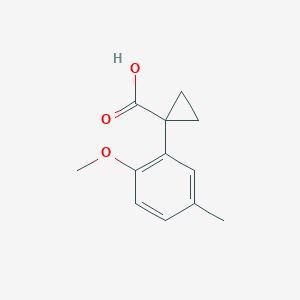![molecular formula C8H12O B13348413 (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)
(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,8S)-Rel-9-oxabicyclo[610]non-4-ene is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into a nine-membered ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene typically involves cyclization reactions that form the bicyclic structure. One common method includes the use of Diels-Alder reactions, where a diene and a dienophile react under controlled conditions to form the bicyclic system. The reaction conditions often require specific temperatures and catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for high yield and purity. The process might include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce more saturated bicyclic compounds.
Applications De Recherche Scientifique
(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl: Another bicyclic compound with a similar structure but different functional groups.
Cyclopentene derivatives: Compounds with similar ring structures but varying in the presence of oxygen or other heteroatoms.
Uniqueness
(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene is unique due to its specific stereochemistry and the presence of an oxygen atom within the bicyclic system. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(1R,4Z,8S)-9-oxabicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2/b2-1-/t7-,8+ |
Clé InChI |
YWFPXWMSGJXUFS-VMPVEFHESA-N |
SMILES isomérique |
C/1C[C@@H]2[C@@H](O2)CC/C=C1 |
SMILES canonique |
C1CC2C(O2)CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


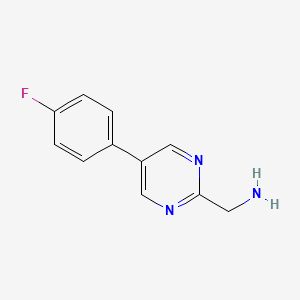
![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)
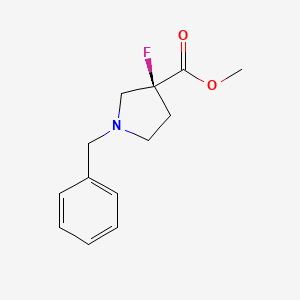
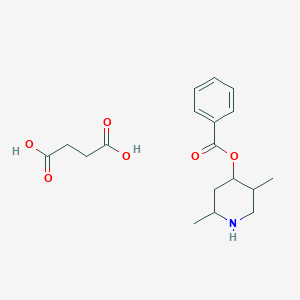

![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)
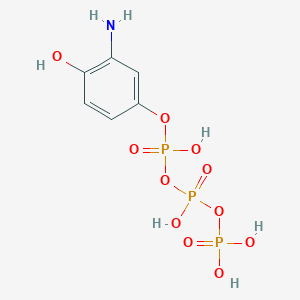
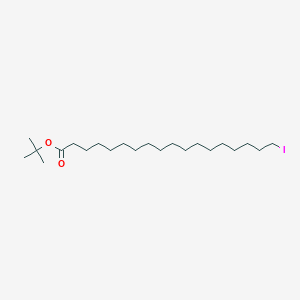
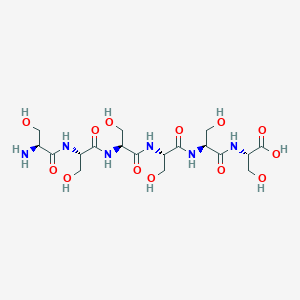
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
